molecular formula C7H15NO2S B7770867 Methionine ethyl ester CAS No. 3082-77-7

Methionine ethyl ester

Cat. No. B7770867
CAS RN: 3082-77-7
M. Wt: 177.27 g/mol
InChI Key: ARJXIGOIOGJAKR-LURJTMIESA-N
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Description

Methionine ethyl ester is a sulfur-containing essential L-amino acid that is important in many body functions . It is an L-methionine derivative that is the ester obtained by formal condensation of the carboxy group of L-methionine with ethanol . It has a role as a potassium channel blocker .


Synthesis Analysis

Methionine ethyl ester has been synthesized in various studies. For instance, small molecule models and linear polymeric phosphazenes that contain methionine ethyl ester and cysteine ethyl disulfide ethyl ester side groups were synthesized . Another study described a putatively anciently derived type of methionine synthase yet unknown in bacteria, referred to as core-MetE .


Molecular Structure Analysis

The chemical formula of Methionine ethyl ester is C7H15NO2S . The exact mass is 177.08 and the molecular weight is 177.260 . The structure of Methionine ethyl ester can also be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Methionine ethyl ester, like other esters, can participate in various chemical reactions. For instance, methyl esters have been used as cross-coupling electrophiles in the direct synthesis of amide bonds . Ester hydrolysis, the reverse reaction to esterification, starts by the supply of a byproduct- water .


Physical And Chemical Properties Analysis

Methionine ethyl ester has a molecular weight of 177.27 g/mol . Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .

Mechanism of Action

While the exact mechanism of action for Methionine ethyl ester is not fully understood, it is known to act as a potassium channel blocker . This means it can interfere with the normal functioning of potassium channels, which play key roles in maintaining the electrical activity of cells.

Safety and Hazards

When handling Methionine ethyl ester, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment should be worn and adequate ventilation should be ensured . In case of accidental ingestion or contact with skin or eyes, immediate medical attention should be sought .

Future Directions

The future directions of Methionine ethyl ester research could involve further exploration of its roles in biological processes and potential applications in biomedical fields. For instance, chemoenzymatic peptide synthesis, which involves the hydrolase-catalyzed stereoselective formation of peptide bonds, is a promising area of research . Methionine ethyl ester, as an amino acid derivative, could potentially play a role in this field.

properties

IUPAC Name

ethyl (2S)-2-amino-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-3-10-7(9)6(8)4-5-11-2/h6H,3-5,8H2,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJXIGOIOGJAKR-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCSC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCSC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70953019
Record name Ethyl methioninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methionine ethyl ester

CAS RN

3082-77-7, 452-95-9
Record name L-Methionine, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3082-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methionine ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl L-methionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003082777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl methioninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl L-methionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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